Cas no 27534-86-7 ( )

  structure
  structure
Product Name: 
CAS No:27534-86-7
MF:C9H8N2O2
MW:176.172021865845
CID:914841
PubChem ID:1002
Update Time:2025-04-19

  Chemical and Physical Properties

Names and Identifiers

    • 5-phenylimidazolidine-2,4-dione
    • 2,4-Imidazolidinedione, 5-phenyl-, (.+-.)-
    • Nsc51847
    • Z57474290
    • MFCD00037881
    • 5-Phenyl-2,4-imidozolidinedione
    • 89-24-7
    • EN300-18239
    • HMS1526N17
    • STL360325
    • FS-2657
    • SCHEMBL395878
    • NCGC00176961-01
    • Q27888008
    • EINECS 201-890-5
    • NSC 51847
    • 2, 5-phenyl-, (.+-.)-
    • 5-Phenylimidazoline-2,4-dione
    • CS-0099333
    • NS00041089
    • ZQL8E3X7HK
    • NSC 27302
    • CCG-48023
    • UNM000003518901
    • AKOS001341666
    • HMS3089L06
    • dl-5-phenylhydantoin
    • MLS002639158
    • Oprea1_493755
    • (+/-)-5-PHENYLHYDANTOIN
    • A843101
    • UNII-ZQL8E3X7HK
    • 2, 5-phenyl-
    • 5-Phenyl-2,4-imidazolidinedione #
    • phenylhydantoin
    • DB-057120
    • SR-01000637598-1
    • 5-Phenyl-2,4-imidazolidinedione
    • 2,4-Imidazolidinedione, 5-phenyl-
    • AKOS016050358
    • NSC-27302
    • Maybridge4_002063
    • BRD-A25516658-001-01-6
    • NSC40885
    • SMR000038135
    • AI3-61187
    • 27534-86-7
    • 5-Phenylhydantoin
    • NSC-51847
    • DTXSID30883267
    • 5-PHENYLHYDANTOIN [USP-RS]
    • NSC-40885
    • P0666
    • NSC27302
    • Hydantoin, 5-phenyl-
    • PD065586
    •  
    • Inchi: 1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13)
    • InChI Key: NXQJDVBMMRCKQG-UHFFFAOYSA-N
    • SMILES: O=C1C(C2C=CC=CC=2)NC(N1)=O

Computed Properties

  • Exact Mass: 176.05864
  • Monoisotopic Mass: 176.058578
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 58.2

Experimental Properties

  • Density: 1.276
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 58.2
  • LogP: 1.22470
Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.